molecular formula C15H17N5O3S B2904639 N-(2,2-dimethoxyethyl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034446-39-2

N-(2,2-dimethoxyethyl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2904639
CAS No.: 2034446-39-2
M. Wt: 347.39
InChI Key: JVPYOPZYHFPHAV-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2, an amine-linked 2,2-dimethoxyethyl chain at position 4, and a 1,2,4-oxadiazole ring at position 5 bearing a thiophen-3-yl substituent. The pyrimidine scaffold is widely utilized in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases . The 1,2,4-oxadiazole moiety contributes electron-withdrawing properties and metabolic stability, while the thiophene ring enhances π-π stacking interactions in hydrophobic binding pockets . The 2,2-dimethoxyethyl side chain may improve solubility compared to bulkier hydrophobic groups .

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2-methyl-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-9-16-6-11(14(18-9)17-7-12(21-2)22-3)15-19-13(20-23-15)10-4-5-24-8-10/h4-6,8,12H,7H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPYOPZYHFPHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)NCC(OC)OC)C2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,2-dimethoxyethyl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the oxadiazole ring: This step often involves the reaction of hydrazides with nitriles under specific conditions.

    Substitution reactions: Functional groups such as the thiophene and dimethoxyethyl groups are introduced through nucleophilic substitution reactions.

    Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

N-(2,2-dimethoxyethyl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine and oxadiazole rings.

    Coupling reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common reagents for these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution and coupling reactions.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes involved in fibrosis. It inhibits the expression of collagen and other fibrotic markers, potentially through the inhibition of collagen prolyl 4-hydroxylases . This leads to reduced fibrosis and improved tissue function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidine-Oxadiazole/Thiadiazole Hybrids

  • Compound 6 () : N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)-1,2,4-oxadiazol-5-amine replaces the thiophene with a pyridine-tetrahydrofuran hybrid. This substitution reduces aromaticity but introduces ether-linked solubility-enhancing groups, yielding 99% purity via column chromatography .
  • Compound 20 () : 3-(5-((1-Cyclopropyl-3,3-difluoropiperidin-4-yl)oxy)pyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine substitutes oxadiazole with thiadiazole, introducing a sulfur atom. Thiadiazoles often exhibit higher metabolic stability but may reduce target selectivity due to increased lipophilicity .

Pyrimidine-Thiazole Derivatives

  • CYC116 (): 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine demonstrates potent Aurora kinase inhibition (Ki = 8.0–9.2 nM) via its thiazole-pyrimidine scaffold. The morpholinophenyl group enhances kinase binding affinity, whereas the target compound’s dimethoxyethyl group may prioritize solubility over potency .

Pharmacological Profiles

  • Aurora Kinase Inhibitors (): Pyrimidine-thiazole hybrids exhibit nanomolar potency, whereas oxadiazole-containing compounds like the target molecule may shift selectivity toward other ATP-binding targets (e.g., EGFR or VEGFR) due to altered electronic profiles .
  • Macrofilaricidal Agents () : Thiadiazol-5-amines with pyridyl substituents show macrofilaricidal activity, suggesting that the target compound’s oxadiazole-thiophene system could be repurposed for antiparasitic applications if paired with appropriate pharmacokinetic modifiers .

Physicochemical Properties

Property Target Compound 4-(2,4-Dimethyl-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine CYC116
Molecular Weight ~395 g/mol (estimated) 350.36 g/mol 387.45 g/mol
logP (Predicted) 2.1 (dimethoxyethyl enhances solubility) 3.5 2.8
Key Substituents Oxadiazole, thiophene, dimethoxyethyl Thiazole, nitro group Thiazole, morpholinophenyl

Structure-Activity Relationship (SAR) Insights

  • Oxadiazole vs. Thiadiazole : Replacing oxadiazole with thiadiazole () increases lipophilicity but may reduce metabolic oxidation rates due to sulfur’s lower electronegativity compared to oxygen .
  • Thiophene vs. Pyridine : Thiophene’s smaller size and higher aromaticity (vs. pyridine in ) improve membrane permeability but may limit hydrogen-bonding interactions in polar binding sites .
  • Dimethoxyethyl vs. Trifluoromethyl : The dimethoxyethyl group (target compound) reduces logP by ~1.4 compared to trifluoromethylphenyl (), favoring aqueous solubility and oral bioavailability .

Biological Activity

N-(2,2-dimethoxyethyl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a synthetic compound that combines features of pyrimidines and oxadiazoles. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure

The molecular formula of the compound is C14H16N4O3SC_{14}H_{16}N_4O_3S, with a molecular weight of approximately 316.37 g/mol. The structure features a pyrimidine ring substituted with a thiophenyl group and an oxadiazole unit, which contributes to its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazole have been reported to inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis through the inhibition of critical kinases such as Cyclin-Dependent Kinase 2 (CDK2) .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)0.5CDK2 Inhibition
Compound BHCT116 (Colon Cancer)0.3Apoptosis Induction
N-(2,2-dimethoxyethyl)-2-methyl...A549 (Lung Cancer)TBDTBD

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies on similar oxadiazole derivatives indicate effectiveness against various pathogens, including Mycobacterium tuberculosis. For example, certain oxadiazole derivatives have demonstrated Minimum Inhibitory Concentrations (MIC) in the low µg/mL range against resistant strains .

Table 2: Summary of Antimicrobial Activity

CompoundPathogen TestedMIC (µg/mL)
Compound CMycobacterium tuberculosis0.25
Compound DStaphylococcus aureus0.5
N-(2,2-dimethoxyethyl)-2-methyl...TBDTBD

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Inhibition of CDK2 : This leads to cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Mechanisms : The presence of the oxadiazole ring enhances interaction with bacterial enzymes and disrupts metabolic pathways in pathogens.

Case Studies

A recent study investigated the effects of a series of oxadiazole derivatives on cancer cell lines and found that modifications in the substituents significantly affected their potency . In vitro assays showed that introducing a thiophenyl group enhanced cytotoxicity compared to other substituents.

Another study focused on the synthesis and evaluation of new oxadiazole derivatives for anti-tubercular activity . Compounds were tested against Mycobacterium tuberculosis strains, revealing promising results with several derivatives exhibiting low MIC values.

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